![molecular formula C26H23BF2N6O2S B13723081 N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP 630/650 azide is a bright and photostable dye azide used primarily for labeling in the far red region of the spectrum. This compound is particularly useful in fluorescence polarization experiments due to its relatively long excited state lifetime. It is a derivative of borondipyrromethene, a class of compounds known for their excellent photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
BDP 630/650 azide is synthesized through a series of chemical reactions involving borondipyrromethene as the core structureThe reaction conditions usually involve the use of solvents such as dimethyl sulfoxide, dimethylformamide, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of BDP 630/650 azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and is stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
BDP 630/650 azide primarily undergoes substitution reactions, particularly in the context of Click chemistry. The azide group reacts with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, alkynes, and various solvents such as dimethyl sulfoxide and dimethylformamide. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole product .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and molecular labeling .
科学的研究の応用
BDP 630/650 azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorescent conjugates of proteins, nucleotides, oligonucleotides, and dextrans.
Biology: The compound is employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: BDP 630/650 azide is used in the development of diagnostic assays and imaging techniques.
Industry: It finds applications in the production of fluorescent enzyme substrates, fatty acids, phospholipids, and receptor ligands.
作用機序
BDP 630/650 azide exerts its effects through its photophysical properties. Upon excitation by light at a specific wavelength (around 630 nm), the compound emits fluorescence at a longer wavelength (around 650 nm). This fluorescence is used to track and label molecules in various applications. The azide group allows for specific and stable attachment to target molecules through Click chemistry, forming triazole linkages .
類似化合物との比較
BDP 630/650 azide is unique due to its high photostability and brightness. It is often compared to other borondipyrromethene derivatives and cyanine dyes. Similar compounds include:
BDP 630/650 alkyne: Another derivative used in Click chemistry but with an alkyne group instead of an azide.
BDP 630/650 amine: A derivative with an amine group used for different types of conjugation reactions.
Cyanine5: A commonly used dye with similar spectral properties but different chemical structure.
BDP 630/650 azide stands out due to its specific use in Click chemistry and its superior photophysical properties .
特性
分子式 |
C26H23BF2N6O2S |
|---|---|
分子量 |
532.4 g/mol |
IUPAC名 |
N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide |
InChI |
InChI=1S/C26H23BF2N6O2S/c28-27(29)34-20(8-9-21(34)17-22-10-13-24(35(22)27)25-3-1-16-38-25)7-4-19-5-11-23(12-6-19)37-18-26(36)31-14-2-15-32-33-30/h1,3-13,16-17H,2,14-15,18H2,(H,31,36)/b7-4+ |
InChIキー |
BQBOMBVZCVUGNM-QPJJXVBHSA-N |
異性体SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
正規SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


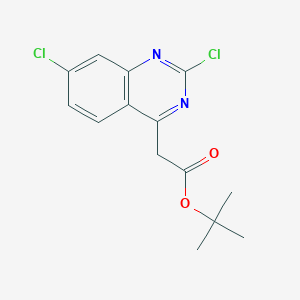
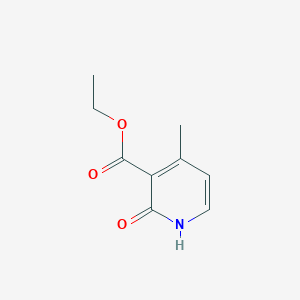
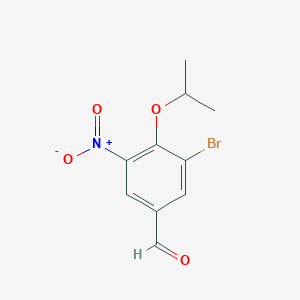
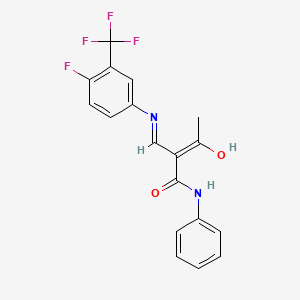
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
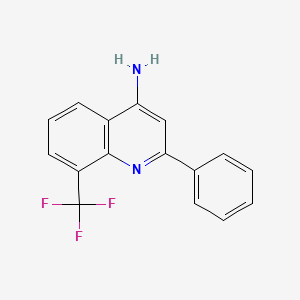
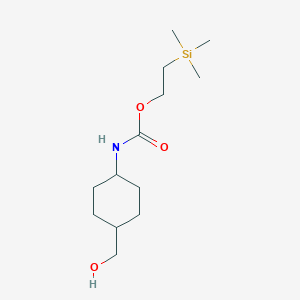

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)

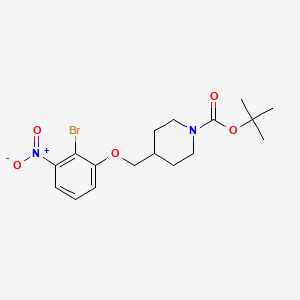
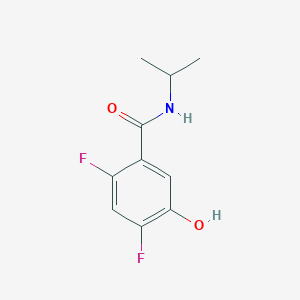
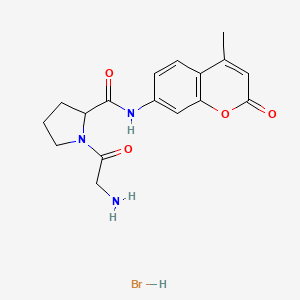
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
